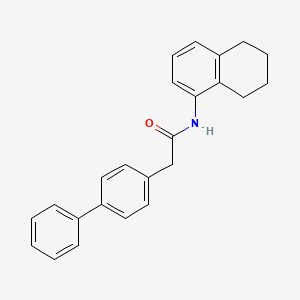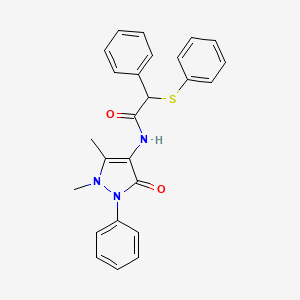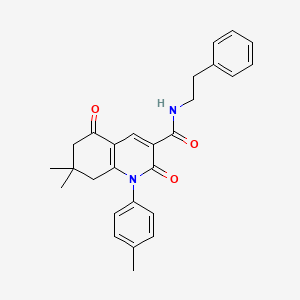
bis(3-methylphenyl) (4-bromophenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate is a chemical compound that belongs to the group of organophosphates. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, bis(3-methylphenyl) (4-bromophenyl)amidophosphate can increase the levels of acetylcholine in the brain, leading to enhanced cognitive function. It also acts as a potential anticancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is toxic and should be handled with care. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on bis(3-methylphenyl) (4-bromophenyl)amidophosphate. One potential direction is to investigate its potential as a fluorescent probe for the detection of DNA and RNA. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in inducing apoptosis in cancer cells. Finally, further research is needed to fully understand the biochemical and physiological effects of bis(3-methylphenyl) (4-bromophenyl)amidophosphate.
Métodos De Síntesis
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate can be synthesized by reacting 4-bromophenylamine with bis(3-methylphenyl) chlorophosphate in the presence of a base. The reaction yields bis(3-methylphenyl) (4-bromophenyl)amidophosphate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, an inhibitor of acetylcholinesterase, and a potential anticancer agent. It has also been used as a fluorescent probe for the detection of DNA and RNA.
Propiedades
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLNOVTYAKGJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)



![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5137495.png)

![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)


